molecular formula C10H12FNO B14814592 (4-Cyclopropoxy-3-fluorophenyl)methanamine

(4-Cyclopropoxy-3-fluorophenyl)methanamine

Cat. No.: B14814592
M. Wt: 181.21 g/mol
InChI Key: QUNQXPZHBNGASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclopropoxy-3-fluorophenyl)methanamine is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a phenyl ring, along with a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (4-Cyclopropoxy-3-fluorophenyl)methanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions. The preparation of boronic acids for this coupling reaction involves various methods, including the use of potassium organotrifluoroborate salts .

Chemical Reactions Analysis

(4-Cyclopropoxy-3-fluorophenyl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Cyclopropoxy-3-fluorophenyl)methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Cyclopropoxy-3-fluorophenyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and context of use. For example, in medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

(4-Cyclopropoxy-3-fluorophenyl)methanamine can be compared with other similar compounds, such as:

These similar compounds share some chemical properties but may exhibit different reactivity and biological activities due to the positional differences of the substituents on the phenyl ring.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(4-cyclopropyloxy-3-fluorophenyl)methanamine

InChI

InChI=1S/C10H12FNO/c11-9-5-7(6-12)1-4-10(9)13-8-2-3-8/h1,4-5,8H,2-3,6,12H2

InChI Key

QUNQXPZHBNGASP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)CN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.